TTR Kinetic Stabilization Potency in Human Plasma: Tafamidis vs. AG10, Tolcapone, and Diflunisal
In a blinded, quadruplicate subunit exchange assay using four distinct pooled wild-type TTR human plasma samples, the concentration required to limit TTR dissociation to 10% of its normal rate was 12.0 μM for tafamidis, compared to 5.7 μM for AG10 (acoramidis), 10.3 μM for tolcapone, and 188 μM for diflunisal [1]. At a 10 μM plasma concentration, AG10 is slightly more potent as a kinetic stabilizer versus tolcapone and tafamidis (which exhibit similar potency), while all three are substantially more potent than diflunisal [1]. The best stabilizers—tafamidis (80 mg QD), AG10 (800 mg BID), and tolcapone (3 × 100 mg over 12 h)—exhibit very similar kinetic stabilization at the plasma concentrations resulting from these clinical doses [1].
| Evidence Dimension | Concentration required to limit TTR dissociation to 10% of normal rate in human plasma (subunit exchange assay) |
|---|---|
| Target Compound Data | 12.0 μM (tafamidis) |
| Comparator Or Baseline | AG10: 5.7 μM; Tolcapone: 10.3 μM; Diflunisal: 188 μM |
| Quantified Difference | Tafamidis is 2.1-fold less potent than AG10; 1.2-fold less potent than tolcapone; 15.7-fold more potent than diflunisal |
| Conditions | Subunit exchange assay in 4 distinct pooled wild-type TTR human plasma samples at concentrations of 1, 5, 10, 20, and 30 μM |
Why This Matters
This plasma-based assay accounts for albumin competition and physiological protein binding, providing procurement-relevant differentiation of actual in vivo stabilizing capacity rather than isolated biochemical potency.
- [1] Nelson LT, Paxman RJ, Xu J, et al. Blinded potency comparison of transthyretin kinetic stabilisers by subunit exchange in human plasma. Amyloid. 2021;28(1):24-29. View Source
